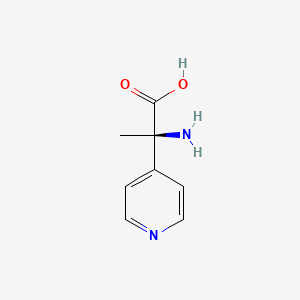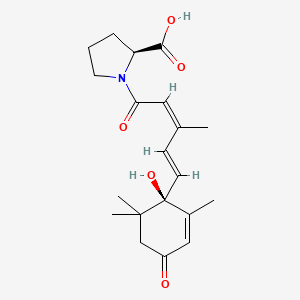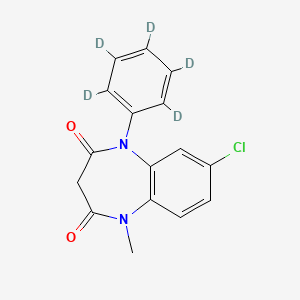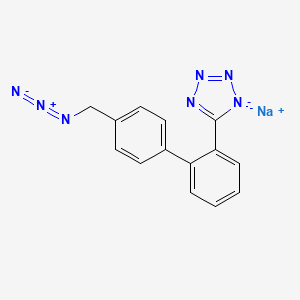![molecular formula C17H13N3O B13445381 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 is a complex organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia can lead to the formation of various indole derivatives . Industrial production methods often involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Análisis De Reacciones Químicas
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition-metal complexes, leading to the formation of oxidized products.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the indole ring.
Cycloaddition: Indole-based cycloaddition reactions are powerful tools for constructing complex heterocyclic structures.
Common reagents used in these reactions include transition-metal catalysts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a simpler structure.
Etodolac: A synthetic indole derivative used as an anti-inflammatory drug.
The uniqueness of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C17H13N3O |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
Clave InChI |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NO)[2H])[2H])N2C3=CC=CC=C3C4=C2C=NC=C4)[2H] |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


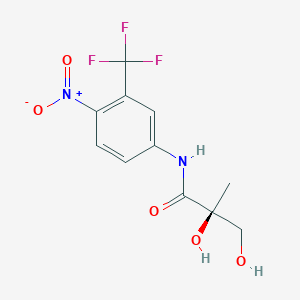
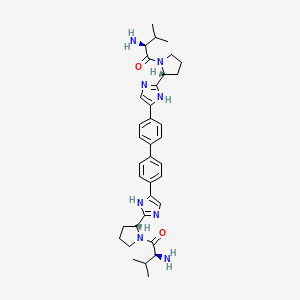
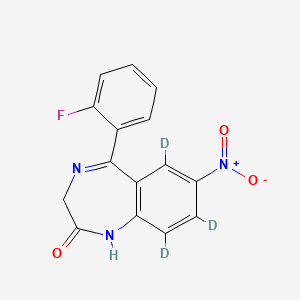
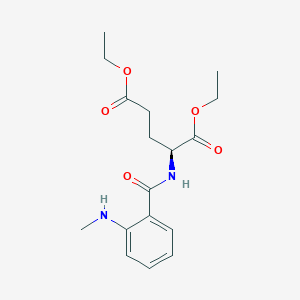

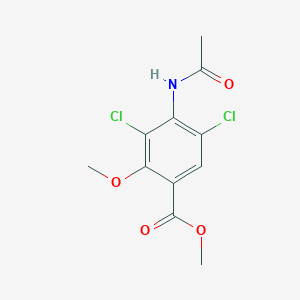
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
